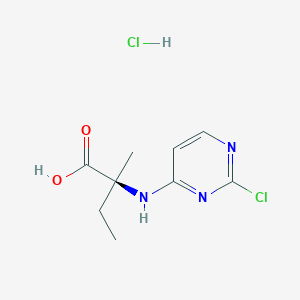
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone
Vue d'ensemble
Description
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone, also known as PMA-2, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to amphetamines. In
Mécanisme D'action
The exact mechanism of action of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone is not fully understood. However, it is believed to exert its pharmacological effects through its interactions with various neurotransmitter receptors. 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been found to bind to serotonin receptors, dopamine receptors, and norepinephrine receptors, leading to the release of these neurotransmitters and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, leading to increased neurotransmitter activity in the brain. This increased activity has been associated with various effects such as increased mood, increased alertness, and increased cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone in lab experiments include its ability to selectively activate various neurotransmitter receptors, allowing for the study of specific signaling pathways. Additionally, 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been found to have a relatively long half-life, allowing for longer experimental durations. However, the limitations of using 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone in lab experiments include its potential for toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for the study of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone. One potential direction is the study of its effects on various neurological and psychiatric disorders such as depression and anxiety. Additionally, the development of new analogs of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone with improved pharmacological properties could lead to the development of novel therapeutics for these disorders. Finally, the study of the long-term effects of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone on the brain could provide valuable insights into the mechanisms underlying various neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of pharmacological effects, including serotonin receptor agonism, dopamine receptor agonism, and norepinephrine receptor agonism. These effects make 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone a promising compound for the study of various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAXGAFYAZLBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651300 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone | |
CAS RN |
801190-98-7 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



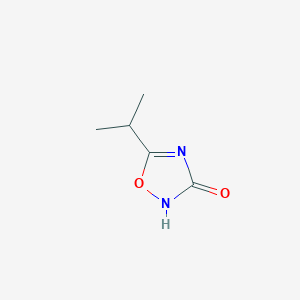
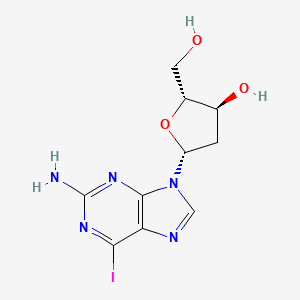
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline](/img/structure/B1497601.png)
![ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1497603.png)
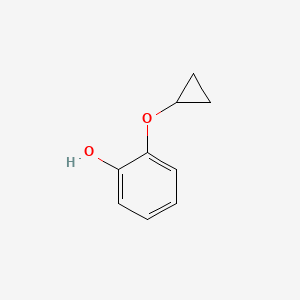
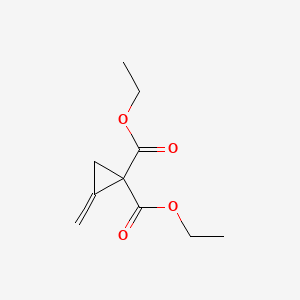
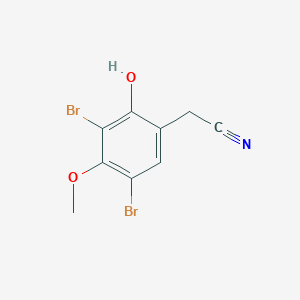
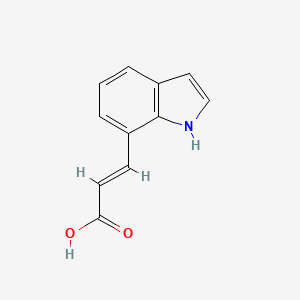
![(2-Amino-3-pyridinyl)-[1,1'-biphenyl]-4-yl-methanone](/img/structure/B1497614.png)
![N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine](/img/structure/B1497616.png)
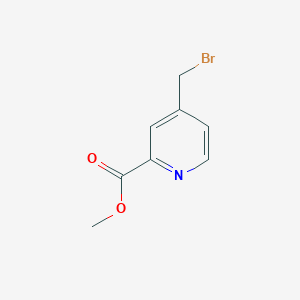
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]copper](/img/structure/B1497629.png)

